molecular formula C₁₇H₁₉N₃O₄S B1146864 (S)-5-Hydroxy Omeprazole CAS No. 196489-27-7

(S)-5-Hydroxy Omeprazole

Cat. No. B1146864
M. Wt: 361.42
InChI Key:
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Description

“(S)-5-Hydroxy Omeprazole” is a derivative of Omeprazole, a proton pump inhibitor (PPI) used to treat conditions such as heartburn and gastric acid hypersecretion . It works by decreasing the amount of acid produced by the stomach .


Synthesis Analysis

The synthesis of Omeprazole involves the use of soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions . The conversion of the omeprazole sulfide to (S)-omeprazole was found to be 93.75%, with a yield of 91.56% and an enantiomeric excess of 96.08% .


Molecular Structure Analysis

The molecular structure of esomeprazole magnesium derivative in the solid-state was determined using the single crystal X-ray diffraction technique . This revealed the bonding relationships between esomeprazole heteroatoms and magnesium .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Omeprazole include the formation of an ester followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Omeprazole and its salts have been studied using various techniques such as infrared and Raman spectroscopy, NMR, TG, DSC, and theoretical calculation of vibrational frequencies .

Scientific Research Applications

Enantioselective Quantification in Human Serum

(S)-5-Hydroxy Omeprazole, a major metabolite of Omeprazole, is significant in the quantification of Omeprazole and its metabolites in human serum. Martens-Lobenhoffer et al. (2007) developed a method for enantioselective quantification using chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry, emphasizing the importance of considering the chiral configuration in understanding the metabolic breakdown of Omeprazole (Martens-Lobenhoffer et al., 2007).

CYP450 2C19 Enzyme Activity

(S)-5-Hydroxy Omeprazole is crucial in studying the activity of cytochrome P450 2C19 enzymes. Uehara et al. (2016) observed that liver microsomes from various species, including humans, show stereoselective oxidation of Omeprazole enantiomers, with a focus on 5-hydroxylation (Uehara et al., 2016).

Identification of Cytochrome P450 Isoforms

The metabolite plays a role in identifying the cytochrome P450 isoforms responsible for Omeprazole metabolism. Andersson et al. (1993) demonstrated that the formation of hydroxyomeprazole is significantly correlated with specific CYP isoforms, indicating a complex interaction between drug metabolism and genetic factors (Andersson et al., 1993).

Acid-Induced Degradation Products

Roberts et al. (2018) focused on the degradation products of Omeprazole and 5-Hydroxy Omeprazole under acidic conditions, using high-resolution mass spectrometry. This study is essential for understanding the environmental fate of these drugs after excretion (Roberts et al., 2018).

Influence of Genetic Variants on Metabolism

Hanioka et al. (2008) studied the influence of CYP2C19 genetic variants on Omeprazole metabolism, highlighting the role of 5-hydroxyomeprazole in assessing the impact of these genetic factors (Hanioka et al., 2008).

Chiral Analysis in Phenotyping

Kanazawa et al. (2003) demonstrated the use of chiral analysis of Omeprazole and its metabolites, including (S)-5-Hydroxy Omeprazole, as a tool for phenotyping CYP2C19 activities in human plasma (Kanazawa et al., 2003).

Environmental Considerations

The study by Roberts et al. (2018) also considers the potential environmental effects of Omeprazole and 5-Hydroxy Omeprazole, especially regarding their presence in wastewater and subsequent impact on water bodies (Roberts et al., 2018).

Drug-Drug Interactions and Hepatic Metabolism

The metabolite is also pivotal in understanding drug-drug interactions and hepatic metabolism, as indicated in studies focusing on the effect of liver diseases and other medications on the metabolism of Omeprazole and its enantiomers, including (S)-5-Hydroxy Omeprazole (Rost et al., 1995).

Safety And Hazards

Omeprazole may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, such as Omeprazole, is an increasingly active and attractive topic of medicinal chemistry . Future research could focus on the design of novel and potent imidazole- and benzimidazole-containing drugs .

properties

CAS RN

196489-27-7

Product Name

(S)-5-Hydroxy Omeprazole

Molecular Formula

C₁₇H₁₉N₃O₄S

Molecular Weight

361.42

synonyms

4-Methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol;  (S)-4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; 

Origin of Product

United States

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